molecular formula C8H10FNO B8286238 (6-Ethyl-5-fluoro-3-pyridinyl)methanol

(6-Ethyl-5-fluoro-3-pyridinyl)methanol

Cat. No.: B8286238
M. Wt: 155.17 g/mol
InChI Key: KKZVLCNWPPDXKJ-UHFFFAOYSA-N
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Description

(6-Ethyl-5-fluoro-3-pyridinyl)methanol is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

(6-ethyl-5-fluoropyridin-3-yl)methanol

InChI

InChI=1S/C8H10FNO/c1-2-8-7(9)3-6(5-11)4-10-8/h3-4,11H,2,5H2,1H3

InChI Key

KKZVLCNWPPDXKJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)CO)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.11 g of 2-ethyl-3-fluoro-5-((methoxymethoxy)methyl)pyridine in 2 mL of 1,4-dioxane, 1 mL of 6 mol/L hydrochloric acid was added, and the mixture was stirred at 30 to 40° C. for 1 hour. After cooling to room temperature, the reaction mixture was charged with water and ethyl acetate and adjusted to pH 7.9 with a 20% aqueous sodium hydroxide solution and a saturated aqueous sodium hydrogen carbonate solution. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate. The organic layer and the extract were combined, the resultant solution was washed with water and a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 87 mg of (6-ethyl-5-fluoropyridin-3-yl)methanol as a light yellow oily substance.
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0.11 g
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reactant
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2 mL
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1 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of (6-chloro-5-fluoro-3-pyridinyl)methanol (300 mg, 1.857 mmol) (see Preparation 5(b) above), K2CO3 (770 mg, 5.57 mmol), and [1,1′-Bis(diphenylphosphino) ferrocene]dichloro-palladium(II) (136 mg, 0.186 mmol) in THF (6 ml), was added diethylzinc (3.71 ml, 3.71 mmol). The mixture was stirred under reflux for 6 h in a pressure tube. The resulting mixture was quenched with saturated NH4Cl solution and extracted with EtOAc. The combined organic layers were washed with brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by flash chromatography using Flashmaster II, a 10 g spherical silica gel cartridge BP-SUP 20-40μ, and DCM/MeOH 98:2 mixture as eluent to give 116 mg of desired compound as a yellow solid.
Quantity
300 mg
Type
reactant
Reaction Step One
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Quantity
770 mg
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reactant
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[Compound]
Name
[1,1′-Bis(diphenylphosphino) ferrocene]dichloro-palladium(II)
Quantity
136 mg
Type
reactant
Reaction Step One
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3.71 mL
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reactant
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6 mL
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